1-(Trifluoromethoxy)-4-vinylbenzene

Polymer Chemistry Thermal Properties Materials Science

1-(Trifluoromethoxy)-4-vinylbenzene (also known as 4-(trifluoromethoxy)styrene) is a para-substituted styrene monomer characterized by a strong electron-withdrawing trifluoromethoxy (–OCF₃) group on a polymerizable vinylbenzene scaffold. With a molecular formula C₉H₇F₃O and molecular weight 188.15 g·mol⁻¹ , it serves as a versatile building block for both polymerization studies and the introduction of the metabolically relevant OCF₃ moiety into drug-like molecules.

Molecular Formula C9H7F3O
Molecular Weight 188.15 g/mol
CAS No. 1736-08-9
Cat. No. B3040221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethoxy)-4-vinylbenzene
CAS1736-08-9
Molecular FormulaC9H7F3O
Molecular Weight188.15 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)OC(F)(F)F
InChIInChI=1S/C9H7F3O/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h2-6H,1H2
InChIKeyILXXIIUTXCYKGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Trifluoromethoxy)-4-vinylbenzene (CAS 1736-08-9): Procurement-Grade Overview for a Fluorinated Styrene Monomer and Synthon


1-(Trifluoromethoxy)-4-vinylbenzene (also known as 4-(trifluoromethoxy)styrene) [1] is a para-substituted styrene monomer characterized by a strong electron-withdrawing trifluoromethoxy (–OCF₃) group on a polymerizable vinylbenzene scaffold. With a molecular formula C₉H₇F₃O and molecular weight 188.15 g·mol⁻¹ [1], it serves as a versatile building block for both polymerization studies and the introduction of the metabolically relevant OCF₃ moiety into drug-like molecules . Its structural distinction over non-fluorinated analogs such as 4-methoxystyrene, and over alternative fluorinated styrenes such as 4-(trifluoromethyl)styrene, lies in the unique combination of high lipophilicity, strong electron withdrawal, and a flexible ether linkage that together drive quantifiably different polymer physical properties.

Why 1-(Trifluoromethoxy)-4-vinylbenzene Cannot Be Replaced by 4-Methoxystyrene or Unsubstituted Styrene in Polymer and Synthon Applications


Although 4-methoxystyrene (–OCH₃) and unsubstituted styrene are common, lower-cost styrenic monomers, their substitution for 1-(trifluoromethoxy)-4-vinylbenzene leads to dramatically different polymer physical properties and electronic profiles. The replacement of –OCH₃ (Hammett σₚ ≈ –0.27) with –OCF₃ (σₚ ≈ +0.35) [1] inverts the aromatic ring's electronic character from electron-donating to strongly electron-withdrawing, fundamentally altering monomer reactivity ratios in copolymerizations. Furthermore, the homopolymer of 4-(trifluoromethoxy)styrene exhibits a glass-transition temperature (Tg) approximately 27 °C lower than polystyrene and a refractive index 0.105 lower [2], properties that cannot be achieved with either 4-methoxystyrene or styrene alone. Consequently, substituting a non-fluorinated or CF₃-substituted analog without re-optimizing polymerization conditions and end-use thermal/optical specifications will compromise product performance.

1-(Trifluoromethoxy)-4-vinylbenzene: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Glass-Transition Temperature (Tg) of Homopolymer: 27 °C Lower Than Polystyrene, Enabling Low-Temperature Flexibility

The homopolymer derived from 1-(trifluoromethoxy)-4-vinylbenzene (para-OCF₃-substituted polystyrene) exhibits a glass-transition temperature (Tg) of 73 °C, which is 27 °C lower than that of unsubstituted polystyrene (100 °C) [1]. This large Tg depression is attributed to the bulky –OCF₃ group and the flexible ether bond, which increase the free volume of the polymer matrix [1]. In contrast, the ortho-OCF₃ regioisomer yields a polymer with a Tg of 80 °C, demonstrating that the para-substitution pattern of the target compound maximizes free-volume effects and Tg reduction [1]. For procurement decisions, selecting the para-isomer ensures the lowest achievable Tg among OCF₃-substituted polystyrenes, enabling applications requiring greater chain mobility at lower temperatures.

Polymer Chemistry Thermal Properties Materials Science

Refractive Index of Homopolymer: Precisely 0.105 Units Lower Than Polystyrene for Optical Cladding Applications

The homopolymer of 1-(trifluoromethoxy)-4-vinylbenzene exhibits a refractive index (n) of 1.4809 at 650 nm [1]. This value is 0.1052 units lower than that of polystyrene (n = 1.5861) at the same wavelength [1]. The substantial reduction in refractive index arises from the high fluorine content of the –OCF₃ group, which lowers the polarizability of the polymer repeating unit [1]. Significantly, the para-OCF₃ polymer provides a lower refractive index than its ortho-OCF₃ counterpart (n = 1.4908) [1], meaning the target monomer yields the lowest-index homopolymer in the OCF₃-styrene family. This quantifiable difference is critical for optical fiber cladding and anti-reflective coating design, where a precisely lowered refractive index is required.

Optical Materials Polymer Characterization Refractive Index Engineering

Electronic Substituent Effect: –OCF₃ as a Strong Electron-Withdrawing Group with Hammett σₚ of +0.35 Versus –OCH₃ at –0.27

The Hammett substituent constant (σₚ) for the para-trifluoromethoxy group is +0.35, confirming its strong electron-withdrawing character [1]. In contrast, the para-methoxy group (–OCH₃), found in the closest non-fluorinated structural analog 4-methoxystyrene, has σₚ ≈ –0.27 (electron-donating) [2]. This reversal in electronic character from electron-donating to electron-withdrawing quantitatively predicts differences in monomer reactivity: the OCF₃-substituted styrene will exhibit a higher reactivity toward nucleophilic addition and anionic polymerization, while the OCH₃-substituted styrene is more reactive toward electrophilic and cationic pathways. For procurement, this σₚ difference confirms that 1-(trifluoromethoxy)-4-vinylbenzene cannot be used interchangeably with 4-methoxystyrene in reaction sequences where electronic control determines regioselectivity or propagation rate.

Physical Organic Chemistry Linear Free-Energy Relationships Monomer Reactivity

Metabolic Stability of –OCF₃ Group Versus –OCH₃ and –CF₃ in Aliphatic Systems: Decreased Microsomal Stability Informs Prodrug Design

In a comparative microsomal stability study of aliphatic derivatives, compounds bearing the trifluoromethoxy (–OCF₃) group consistently exhibited decreased metabolic stability relative to both methoxy (–OCH₃) and trifluoromethyl (–CF₃) counterparts [1]. Specifically, microsomal clearance rates were higher for OCF₃-substituted derivatives, indicating faster hepatic metabolism, with the exception of N-alkoxy(sulfon)amide series where the trend was reversed [1]. This finding has critical implications for drug discovery programs employing 1-(trifluoromethoxy)-4-vinylbenzene as a synthon: while the OCF₃ group enhances lipophilicity and membrane permeability, it may also reduce the half-life of final drug candidates unless metabolically stabilized by adjacent structural features. Procurement of this monomer for medicinal chemistry applications must therefore be accompanied by a strategy for metabolic shielding if prolonged in vivo exposure is desired.

Medicinal Chemistry Drug Metabolism Physicochemical Properties

Synthetic Accessibility: Grignard Cross-Coupling Route for Para-Selective OCF₃-Styrene Monomer Preparation

1-(Trifluoromethoxy)-4-vinylbenzene is synthesized via Grignard cross-coupling between 4-(trifluoromethoxy)bromobenzene and vinyl bromide, followed by bulk free-radical polymerization with benzoyl peroxide [1]. This synthetic route is regioselective for the para-isomer, ensuring the 1,4-substitution pattern that yields the lowest Tg and refractive index among OCF₃-styrenes [1]. In contrast, the ortho-isomer requires 2-(trifluoromethoxy)bromobenzene as the starting material, which may have different commercial availability and cost profiles. For large-scale procurement, the para-selective Grignard route offers predictable control over monomer architecture, which is essential for reproducible polymer properties.

Synthetic Methodology Monomer Synthesis Grignard Chemistry

Optimal Application Scenarios for 1-(Trifluoromethoxy)-4-vinylbenzene Based on Verified Differentiation Evidence


Low-Tg, Low-Refractive-Index Copolymer Design for Optical Fiber Cladding

The homopolymer of 1-(trifluoromethoxy)-4-vinylbenzene exhibits a Tg of 73 °C and a refractive index of 1.4809, which together make it an ideal comonomer for lowering both the Tg and refractive index of styrenic copolymers used in optical fiber cladding [1]. When copolymerized with methyl methacrylate or styrene, incremental incorporation of the target monomer can fine-tune the refractive index downward by up to 0.105 units relative to pure polystyrene [1], while simultaneously reducing the copolymer Tg, enabling the production of flexible, low-index cladding layers that remain ductile at ambient temperature.

Electron-Deficient Styrenic Monomer for Anionic and Controlled Radical Polymerization

With a Hammett σₚ of +0.35 for the –OCF₃ substituent [2], 1-(trifluoromethoxy)-4-vinylbenzene is strongly electron-deficient compared to styrene (σₚ = 0) and 4-methoxystyrene (σₚ ≈ –0.27). This electronic character enhances its reactivity toward anionic initiators and facilitates controlled radical polymerization techniques (e.g., RAFT, ATRP) by altering the stability of the propagating radical. Researchers procuring this monomer for precision polymer synthesis can exploit its electron-withdrawing nature to achieve narrower molecular weight distributions and more predictable chain-end fidelity in block copolymer formation.

OCF₃-Containing Drug Discovery Synthon with Predictable Metabolic Liability

For medicinal chemistry programs seeking to introduce the trifluoromethoxy group into lead compounds via the vinyl handle, 1-(trifluoromethoxy)-4-vinylbenzene serves as a versatile synthon for Heck coupling, hydroboration, or thiol-ene reactions [3]. However, procurement must be guided by the class-level evidence that OCF₃-bearing aliphatic derivatives generally exhibit decreased microsomal stability relative to OCH₃ and CF₃ analogs [4]. This data informs medicinal chemists that the resulting OCF₃-modified drug candidates may require additional metabolic stabilization strategies (e.g., steric shielding, heterocyclic incorporation) to achieve acceptable pharmacokinetic profiles.

Fluorine-Containing Polymer for Low-Dielectric Electronic Packaging Materials

The high fluorine content of poly(4-(trifluoromethoxy)styrene) lowers the polarizability of the polymer matrix, contributing to a reduced dielectric constant [1]. While direct dielectric constant data for the homopolymer is not yet reported, the 0.105-unit reduction in refractive index versus polystyrene [1] is a well-established proxy for decreased dielectric constant (via the Maxwell relation, ε ≈ n²). Researchers in electronic materials can use this monomer to formulate low-κ dielectric layers for interlayer insulation in microelectronic devices, where even a 5–10% reduction in dielectric constant can significantly reduce signal propagation delay.

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